molecular formula C7H17N3 B13129263 4-Hydrazinyl-2,2-dimethylpiperidine

4-Hydrazinyl-2,2-dimethylpiperidine

Cat. No.: B13129263
M. Wt: 143.23 g/mol
InChI Key: RLVJPUGCWRZJKA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2,2-dimethylpiperidine is a heterocyclic organic compound that features a piperidine ring substituted with a hydrazine group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2,2-dimethylpiperidine typically involves the reaction of 2,2-dimethylpiperidine with hydrazine. One common method includes the following steps:

    Starting Material: 2,2-dimethylpiperidine.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2,2-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Hydrazinyl-2,2-dimethylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2,2-dimethylpiperidine involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpiperidine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    4-Hydrazinylpiperidine: Similar structure but without the methyl groups, which can affect its steric and electronic properties.

    Hydrazinyl derivatives: Compounds with similar hydrazine functionality but different ring structures.

Uniqueness

4-Hydrazinyl-2,2-dimethylpiperidine is unique due to the presence of both the hydrazine group and the dimethyl substitution on the piperidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

(2,2-dimethylpiperidin-4-yl)hydrazine

InChI

InChI=1S/C7H17N3/c1-7(2)5-6(10-8)3-4-9-7/h6,9-10H,3-5,8H2,1-2H3

InChI Key

RLVJPUGCWRZJKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)NN)C

Origin of Product

United States

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